2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
2-Pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic heterocyclic compound featuring a tricyclic scaffold comprising a pyridine ring fused to an indole moiety. This core structure, classified as a 1,2,3,4-tetrahydro-γ-carboline, is recognized as a "privileged structure" in medicinal chemistry due to its versatility in binding to diverse biological targets . The compound is distinguished by a pentanoyl (C₅H₁₁CO-) substituent at the 2-position of the tetrahydro-pyrido-indole system.
Pharmacological Relevance: This compound emerged from high-throughput screening (HTS) campaigns targeting cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Derivatives of this scaffold demonstrated potent rescue of CFTR activity in mutants like F508del and G551D, with efficacy approaching that of the clinical drug VX-770 (Ivacaftor) .
Synthesis: The compound is synthesized via acylation of the parent 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (γ-carboline) with pentanoyl chloride under coupling conditions. Similar derivatives are prepared using heteroaryl carboxylic acids or sulfonyl chlorides, yielding amides or sulfonamides with moderate-to-high purity (22–95%) .
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-2-3-8-16(19)18-10-9-15-13(11-18)12-6-4-5-7-14(12)17-15/h4-7,17H,2-3,8-11H2,1H3 |
InChI Key |
HBAFVLJXEWDXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride in the presence of an acid catalyst . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed that this compound binds to the active site of c-Met, a receptor tyrosine kinase involved in cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are influenced by substituents at the 2-, 6-, 7-, and 8-positions. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Observations:
Substituent Effects on Potency: Electron-withdrawing groups (e.g., methylsulfonyl at 8-position) enhance CFTR rescue efficacy, likely by stabilizing interactions with the target protein . Alkyl chains (e.g., pentanoyl or ethyl at 2-position) improve membrane permeability but may reduce solubility .
Structural Diversity :
- Fluorine or methoxy groups at the 6- or 8-positions optimize metabolic stability and selectivity but often trade off potency .
- Commercial availability of unsubstituted or methylated derivatives (e.g., 8-methyl, CAS 350680-06-7) facilitates rapid SAR studies .
Synthetic Accessibility: Acylated derivatives (e.g., 2-pentanoyl) require multi-step synthesis, while halogenated or methylated analogs are often commercially available . Green synthesis methods (e.g., HCl-mediated deprotection) reduce environmental impact for scale-up .
Challenges and Limitations:
Biological Activity
2-Pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound belonging to the pyridoindole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C_{10}H_{13}N
- Molecular Weight : 161.22 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may involve several mechanisms:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that it may modulate pathways involved in neurodegenerative diseases.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Modulation of Neurotransmitter Systems : Preliminary data indicate that this compound may influence serotonin and dopamine pathways, potentially impacting mood and cognitive functions.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: CFTR Potentiation
A study identified the compound as a novel chemotype for CFTR potentiators. It was found to effectively rescue the gating defect of F508del and G551D mutations in CFTR through structure-activity relationship studies. The compound showed good oral bioavailability and distribution in lung tissues after administration to rats, suggesting its potential use in cystic fibrosis treatment .
Case Study 2: Neuroprotection
In an experimental model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects against amyloid-beta toxicity. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
